methyl 4-[(diethylcarbamoyl)amino]benzoate
Description
Methyl 4-[(diethylcarbamoyl)amino]benzoate is a benzoate ester derivative characterized by a diethylcarbamoyl amino substituent at the para position of the aromatic ring. Its molecular structure combines a methyl ester group at the benzoate moiety with a carbamoyl functional group modified by two ethyl chains. Carbamoyl-containing benzoates are often utilized in medicinal and agrochemical research due to their bioactivity and structural versatility .
Properties
IUPAC Name |
methyl 4-(diethylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)14-11-8-6-10(7-9-11)12(16)18-3/h6-9H,4-5H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSBRBUNWQVNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(diethylcarbamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Batch reactors or continuous flow reactors
Purification: Crystallization or chromatography
Yield Optimization: Use of optimized reaction conditions and purification techniques to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(diethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction of the ester group to alcohol
Substitution: Nucleophilic substitution reactions at the amino group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: 4-[(diethylcarbamoyl)amino]benzoic acid
Reduction: 4-[(diethylcarbamoyl)amino]benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methyl 4-[(diethylcarbamoyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential biological activities and interactions with biomolecules
Medicine: Investigated for its potential use in drug development and as a pharmacological agent
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-[(diethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The diethylcarbamoyl group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 4-[(diethylcarbamoyl)amino]benzoate and related compounds identified in the evidence:
*Inferred formula based on substituents.
Key Structural and Functional Differences
Substituent Position and Electronic Effects
- Para vs. Ortho Substitution: The target compound’s diethylcarbamoyl group at the C4 position contrasts with ortho-substituted analogs like methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate (C2 substitution). Para substitution often enhances steric accessibility for biological interactions compared to sterically hindered ortho derivatives .
- Carbamoyl vs. Sulfonylurea : Sulfonylurea-containing compounds (e.g., triflusulfuron methyl ester) exhibit herbicidal activity by inhibiting acetolactate synthase in plants, a mode of action distinct from carbamoyl derivatives .
Functional Group Impact on Bioactivity
- Pyrimidine vs. Aliphatic Carbamoyl : The pyrimidine ring in methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate introduces aromaticity and hydrogen-bonding capacity, which are critical for targeting enzymes or DNA in pharmaceuticals .
Biological Activity
Methyl 4-[(diethylcarbamoyl)amino]benzoate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
This compound belongs to the class of aromatic amines and esters. The presence of the diethylcarbamoyl group enhances its lipophilicity and may facilitate interactions with biological targets. The synthesis typically involves the esterification of 4-amino benzoic acid with methyl chloroformate followed by the introduction of the diethylcarbamoyl moiety through a nucleophilic substitution reaction.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling processes.
- Cellular Effects : Changes in gene expression and protein synthesis are possible outcomes of these interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism appears to involve apoptosis induction in cancer cells, possibly through modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of approximately 75 µM, demonstrating significant inhibition compared to control groups.
- Cancer Cell Line Studies : Research focusing on different cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound led to a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours. This suggests a promising role in cancer therapy.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound relative to similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Methyl benzoate | Simple ester | Low activity | Baseline for comparison |
| Diethylcarbamoyl derivative | Complex structure | Moderate antimicrobial | Enhances activity |
| Methyl 4-aminobenzoate | Amino group present | High anticancer potential | Similar structure but less effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
